Tiplasinin

Descripción

Contextualization of Plasminogen Activator Inhibitor-1 (PAI-1) as a Central Regulatory Protein in Fibrinolysis and Disease Pathogenesis

Overview of Tiplaxtinin (PAI-039) as a Small Molecule Inhibitor of PAI-1

Historical Development and Initial Research Trajectory of Tiplaxtinin as a PAI-1 Antagonist

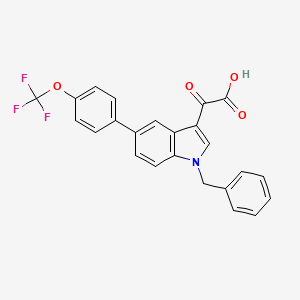

Structure

3D Structure

Propiedades

IUPAC Name |

2-[1-benzyl-5-[4-(trifluoromethoxy)phenyl]indol-3-yl]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F3NO4/c25-24(26,27)32-18-9-6-16(7-10-18)17-8-11-21-19(12-17)20(22(29)23(30)31)14-28(21)13-15-4-2-1-3-5-15/h1-12,14H,13H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXQFEWQSHNQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)C4=CC=C(C=C4)OC(F)(F)F)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192548 | |

| Record name | Tiplasinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393105-53-8 | |

| Record name | Tiplaxtinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393105-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiplasinin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393105538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiplasinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPLASININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L396QIB983 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Tiplaxtinin Action

Mechanism of Plasminogen Activator Inhibitor-1 (PAI-1) Inactivation

Induction of PAI-1 Substrate Behavior and Cleavage

Characterization of Tiplaxtinin's Binding Site on PAI-1

Allosteric Modulation of PAI-1 Conformation and Activity by Tiplaxtinin

Impact on PAI-1/Protease Complex Formation

Modulation of PAI-1 Interaction with Vitronectin

Alternative Antimicrobial Mechanism: Filamenting Temperature-Sensitive Mutant Z (FtsZ) Targeting

Tiplaxtinin has been shown to possess significant antibacterial activity, particularly against Gram-positive pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). nih.gov Its antimicrobial effect stems from its ability to disrupt the normal dynamics of FtsZ assembly. nih.govpolyu.edu.hk

The compound enhances the polymerization of FtsZ, leading to an increase in the size of FtsZ polymers and bundling of the protofilaments. nih.gov This aberrant polymerization interferes with the proper formation and function of the Z-ring. Furthermore, Tiplaxtinin impairs the GTPase activity of FtsZ in a concentration-dependent manner, which is essential for the dynamic turnover of the Z-ring during cell division. nih.gov By stimulating FtsZ polymerization and inhibiting its GTPase activity, Tiplaxtinin effectively blocks bacterial cytokinesis, ultimately leading to cell death. nih.gov

Disruption of FtsZ Dynamic Assembly and Z-ring Formation

The proper functioning of FtsZ is dependent on its dynamic assembly and disassembly into protofilaments, which coalesce at the mid-cell to form the Z-ring. biorxiv.orgnih.gov This Z-ring acts as a scaffold, recruiting other proteins necessary for the synthesis of the division septum. semanticscholar.org Tiplaxtinin effectively disrupts this dynamic process. nih.gov In vivo studies have shown that treatment with tiplaxtinin leads to the formation of multiple FtsZ foci within bacterial cells, a phenomenon indicative of aberrant Z-ring formation. frontiersin.org This disruption prevents the formation of a single, functional Z-ring at the division site, thereby blocking cytokinesis and leading to cell filamentation. nih.govyoutube.com

The dynamic nature of the Z-ring, often described as treadmilling, is crucial for its function and is driven by the polymerization and depolymerization of FtsZ filaments. biorxiv.orgaps.org By interfering with the normal assembly dynamics, tiplaxtinin effectively halts the progression of cell division. nih.gov Molecular docking studies suggest that tiplaxtinin binds to a region near the T7 loop and H7 helix in the inter-domain cleft of FtsZ, a site critical for modulating the protein's assembly dynamics. frontiersin.org

Stimulation of FtsZ Polymerization

Counterintuitively, tiplaxtinin's disruptive effect on FtsZ assembly involves the stimulation of FtsZ polymerization. nih.gov While FtsZ must polymerize to form the Z-ring, this process is tightly regulated. Tiplaxtinin enhances FtsZ polymerization in a concentration-dependent manner, leading to the formation of aberrant, overly stable polymers. nih.gov

This effect has been demonstrated in vitro through light scattering assays, which measure the extent of polymerization over time. In the presence of increasing concentrations of tiplaxtinin, the rate and extent of FtsZ polymerization are significantly enhanced. nih.gov Transmission electron microscopy has further visualized this effect, showing that tiplaxtinin treatment results in an increased size of FtsZ polymers and more pronounced bundling of FtsZ protofilaments. nih.gov This excessive polymerization and bundling disrupt the delicate equilibrium required for the formation of a functional Z-ring. nih.gov

| Tiplaxtinin Concentration (μg/mL) | Observed Effect on FtsZ Polymerization | Reference |

|---|---|---|

| 2 | Enhancement of FtsZ polymerization | nih.gov |

| 4 | Increased size of FtsZ polymers and dramatic increase in bundling of protofilaments | nih.gov |

| 8 | Further concentration-dependent enhancement of FtsZ polymerization | nih.gov |

Impairment of FtsZ GTPase Activity

FtsZ possesses intrinsic GTPase activity, meaning it can hydrolyze guanosine (B1672433) triphosphate (GTP). nih.govnih.gov This GTP hydrolysis is closely linked to the dynamic instability of FtsZ polymers and is essential for the treadmilling of the Z-ring and, consequently, for cell division. frontiersin.orgresearchgate.net The energy released from GTP hydrolysis is thought to induce a conformational change in FtsZ subunits, promoting depolymerization. biorxiv.org

Tiplaxtinin has been shown to impair the GTPase activity of FtsZ in a concentration-dependent manner. nih.gov By inhibiting the rate of GTP hydrolysis, tiplaxtinin stabilizes the FtsZ polymers. nih.gov This stabilization is a direct consequence of the reduced rate of subunit turnover within the polymer, which disrupts the dynamic nature required for Z-ring function. nih.gov The inhibition of GTPase activity, coupled with the stimulation of polymerization, leads to the accumulation of long, stable FtsZ filaments that are unable to properly organize into a functional Z-ring, thus effectively blocking bacterial cytokinesis. nih.gov

| Parameter | Observation | Mechanism | Reference |

|---|---|---|---|

| GTP Hydrolysis Rate | Decreases in a concentration-dependent manner with tiplaxtinin | Inhibition of the rate of GTP hydrolysis by FtsZ | nih.gov |

| FtsZ Polymer Stability | Increased | Disruption of the dynamic assembly of FtsZ due to impaired GTP hydrolysis | nih.gov |

Preclinical Efficacy and Therapeutic Potential in Disease Models

Cardiovascular and Thrombotic Disorders

Antithrombotic Effects in Acute Arterial and Venous Thrombosis Models

Studies in venous thrombosis models further underscore tiplaxtinin's efficacy. In a rat stenosis model of venous thrombosis, oral administration of tiplaxtinin, initiated 24 hours post-surgically induced thrombosis and continued for four days, significantly reduced thrombus weight. A low dose of 1 mg/kg resulted in a 52% decrease in thrombus weight compared to controls (p < 0.05), while a higher dose of 10 mg/kg showed a 23% reduction. nih.govudc.es Notably, a 5 mg/kg group also exhibited statistically significant decreases in thrombus weight after four days of treatment. nih.gov Furthermore, tiplaxtinin treatment was associated with a significant increase in the return of inferior vena cava blood flow four days after thrombosis, relative to controls (p < 0.05). nih.gov

Table 1: Antithrombotic Effects of Tiplaxtinin in Rat Venous Thrombosis Model

| Model Type | Treatment Regimen | Outcome Measured | Key Finding | Citation |

| Rat Stenosis Model of Venous Thrombosis | Oral, 1 mg/kg daily for 4 days (starting 24h post-injury) | Thrombus Weight (TW) | 52% decrease in TW vs. controls (p < 0.05) | nih.govudc.es |

| Rat Stenosis Model of Venous Thrombosis | Oral, 10 mg/kg daily for 4 days (starting 24h post-injury) | Thrombus Weight (TW) | 23% decrease in TW vs. controls | nih.govudc.es |

| Rat Stenosis Model of Venous Thrombosis | Oral, 5 mg/kg daily for 4 days (starting 24h post-injury) | Thrombus Weight (TW) | Statistically significant decrease in TW vs. controls (p < 0.05) | nih.gov |

| Rat Stenosis Model of Venous Thrombosis | Oral, various doses | Inferior Vena Cava Blood Flow | Significantly increased return of blood flow vs. controls (p < 0.05) | nih.gov |

| Rat Carotid Artery Model (FeCl3-induced) | Acute oral administration | Thrombosis | Decreased thrombosis | nih.govnih.gov |

| Canine Coronary Artery Occlusion Model (Electrolytic injury) | Oral administration | Thrombus Formation | Delayed thrombus formation | udc.es |

Attenuation of Neointimal Hyperplasia and Adverse Vascular Remodeling

Tiplaxtinin has demonstrated the ability to attenuate neointimal hyperplasia and adverse vascular remodeling in preclinical settings. It significantly inhibits intimal hyperplasia and inflammation in murine models of adverse vascular remodeling. nih.govwikipedia.org Specifically, tiplaxtinin reduces carotid artery neointimal formation in rat vascular injury models. nih.govwikipedia.orgguidetopharmacology.orgnih.gov

Effects on Vascular Smooth Muscle Cell (SMC) Migration and Survival

Table 2: Effects of Tiplaxtinin on Vascular Smooth Muscle Cells (SMCs)

| Effect on SMCs | Mechanism/Observation | Citation |

| Inhibits Migration | Inhibits migration through collagen gels, including those with ECM proteins; PAI-1-specific. | nih.govwikipedia.org |

| Inhibits Migration | Inhibits phosphorylation and nuclear translocation of STAT-1 in SMCs. | nih.govwikipedia.org |

| Induces Apoptosis | Induces apoptosis in vitro. | nih.govwikipedia.orgguidetopharmacology.orgnih.govwikipedia.org |

| Attenuates Survival | Promotes PAI-1 cleavage, leading to attenuated SMC survival. | wikipedia.org |

| Increases Apoptotic Index | Prolonged exposure to cleaved PAI-1 (promoted by tiplaxtinin) augments TWEAK/FN14 pro-apoptotic signaling. | guidetopharmacology.org |

Differential Effects on Endothelial Cell (EC) Migration and Re-endothelialization

Fibrotic Diseases

Modulation of Pulmonary Fibrosis in Experimental Models

Tiplaxtinin has demonstrated significant modulatory effects in experimental models of fibrotic diseases, particularly pulmonary fibrosis. In animal models of ovalbumin (OVA)-induced pulmonary remodeling, which mimics chronic asthma, tiplaxtinin decreased inflammation, collagen deposition, and airway hyperresponsiveness. nih.govuni.lu

Table 3: Effects of Tiplaxtinin on Pulmonary Fibrosis Markers in Experimental Models

| Model Type | Inducer | Marker/Outcome | Key Finding | Citation |

| Rat Model | Bleomycin | Pulmonary Inflammation | Greatly suppressed | kribb.re.kr |

| Rat Model | Bleomycin | Pulmonary Fibrosis (Ashcroft Score) | Improved | kribb.re.kr |

| Rat Model | Bleomycin | BAL fluid PAI-1 concentration | Decreased (from elevated levels) | kribb.re.kr |

| Rat Model | Bleomycin | BAL fluid TGF-β concentration | Decreased (from elevated levels) | kribb.re.kr |

| Murine Model | OVA-induced (Chronic Asthma) | Inflammation | Decreased | nih.govuni.lu |

| Murine Model | OVA-induced (Chronic Asthma) | Collagen Deposition | Attenuated | nih.govuni.lu |

| Murine Model | OVA-induced (Chronic Asthma) | Airway Hyperresponsiveness | Decreased | nih.govuni.lu |

| Murine Model | OVA-induced (Chronic Asthma) | Goblet Cell Hyperplasia | Attenuated | uni.lu |

| Murine Model | OVA-induced (Chronic Asthma) | BAL fluid PAI-1 activity | Significantly decreased | uni.lu |

| Murine Model | OVA-induced (Chronic Asthma) | Infiltrated Inflammatory Cells | Reduced | uni.lu |

Impact on Hepatic Fibrosis (e.g., in Liver Disease)

Research in Renal Fibrotic Pathways

Mechanisms of Anti-fibrotic Action, including Extracellular Matrix (ECM) Protein Deposition and TGF-β Pathway Modulation

Oncological Applications

Inhibition of Angiogenesis and Tumor Growth in Cancer Xenograft Models

Preclinical studies have demonstrated that treatment with tiplaxtinin leads to the inhibition of angiogenesis and a significant reduction in tumor growth in human cancer xenograft models. Specifically, in T24 bladder cancer xenografts, tiplaxtinin treatment resulted in a substantial decrease in tumor size. caymanchem.comnih.govnih.govaacrjournals.org Similar positive outcomes were observed in human cervical cancer HeLa cell xenografts. nih.govnih.govaacrjournals.org The administration of tiplaxtinin to xenograft-bearing mice was associated with a reduction in tumor angiogenesis, decreased cellular proliferation, and an increase in apoptosis. nih.govaacrjournals.org

Table 1: Impact of Tiplaxtinin on Tumor Growth in T24 Bladder Cancer Xenografts

| Treatment Group | Average Tumor Volume (mm³) at Study End | P-value (vs. Control) |

| Control T24 Xenografts | 1150 ± 302 | |

| Tiplaxtinin (5 mg/kg) | 593 ± 328 | < 0.0001 |

| Tiplaxtinin (20 mg/kg) | 627 ± 248 | < 0.0001 |

| medchemexpress.comnih.gov |

Impact on Cancer Cell Proliferation and Viability in Human Cell Lines

Table 2: Tiplaxtinin IC50 Values for Cellular Proliferation in Human Cell Lines

| Cell Line (Type) | Condition | IC50 (µmol/L) |

| T24 (Bladder Cancer) | Attached | 43.7 ± 6.3 |

| T24 (Bladder Cancer) | Detached | 19.7 ± 3.8 |

| UM-UC-14 (Bladder Cancer) | Attached | 52.8 ± 1.6 |

| UM-UC-14 (Bladder Cancer) | Detached | 44.5 ± 6.5 |

| UROtsa (Benign Urothelial) | Attached | 70.3 ± 0.1 |

| UROtsa (Benign Urothelial) | Detached | 31.6 ± 6.1 |

| medchemexpress.comnih.govaacrjournals.org |

Induction of Apoptosis in Malignant Cells

Methodological Approaches in Tiplaxtinin Research

Structural and Computational Biology Approaches

Bioanalytical Techniques for Mechanistic Elucidation

Bioanalytical techniques are essential for quantifying protein expression, assessing enzymatic activity, and analyzing tissue-level changes in response to Tiplaxtinin treatment, thereby elucidating its mechanistic effects in biological systems.

Immunoblotting: Immunoblotting allows for the qualitative and semi-quantitative assessment of PAI-1 protein levels in cell lysates or tissue extracts. For example, in studies investigating PAI-1 as a therapeutic target in bladder cancer, immunoblotting was used to evaluate PAI-1 levels in human urothelial cell lines, confirming upregulation in cancer cells (T24 and UM-UC-14) compared to benign cells (UROtsa). nih.gov This technique also helps confirm the reduction in PAI-1 expression following genetic manipulation or Tiplaxtinin treatment. nih.gov

ELISA: ELISA is utilized for the quantitative measurement of PAI-1 protein and active PAI-1 levels in biological samples such as cell culture supernatants, plasma, or bronchoalveolar lavage fluid (BALF).

In bladder and cervical cancer studies, ELISA was used to evaluate secreted PAI-1 protein, confirming results obtained from mRNA analysis. aacrjournals.org

To assess the functional inhibition of PAI-1 by Tiplaxtinin, a direct PAI-1 in vitro activity assay based on ELISA principles is employed. This assay detects active inhibitory PAI-1 bound to t-PA, allowing for the determination of Tiplaxtinin's IC50 (inhibitory concentration 50%). The IC50 is defined as the concentration required to achieve 50% inhibition of PAI-1 activity. selleckchem.com

In a murine model of chronic asthma, ELISA was used to measure active PAI-1 levels in BALF, demonstrating that Tiplaxtinin treatment significantly decreased PAI-1 activity in the airways, indicating successful blockade of PAI-1. nih.gov

| Cell Line | IC50 (µmol/L) aacrjournals.org |

| UROtsa | 70.3 ± 0.1 |

| T24 | 43.7 ± 6.3 |

| UM-UC-14 | 52.8 ± 1.6 |

| HeLa | 29.9 ± 3.1 |

Histopathological and morphometric analyses are crucial for evaluating the structural and cellular changes in tissues in response to Tiplaxtinin treatment, providing insights into its therapeutic effects on disease progression.

Tissue Remodeling and Fibrosis: In a murine model of chronic asthma, lung tissues were harvested and characterized histologically for infiltrating inflammatory cells, mucus-secreting goblet cells, and collagen deposition. Tiplaxtinin treatment was shown to reduce the number of infiltrated inflammatory cells in the lungs of OVA-challenged mice. nih.gov In studies on wound healing, Tiplaxtinin-treated wounds displayed decreased extracellular matrix organization and appeared less contracted, suggesting a role for PAI-1 in regulating myofibroblast functionality and extracellular matrix organization during granulation tissue formation. mdpi.com

Nephropathy and Adipose Tissue Inflammation: In a high-fat diet (HFD)-induced obese mouse model, histopathological analysis of renal tissue using periodic acid-Schiff staining revealed that HFD-induced glomerulopathy mice developed diffuse mesangial matrix expansion and a significant increase in glomerular area and glomerular matrix. Tiplaxtinin treatment significantly attenuated tubular damage and improved glomerular changes. physiology.org Collagen deposition, a marker of fibrosis, was detected by Masson trichrome staining, showing a significant reduction in collagen deposition with Tiplaxtinin treatment. physiology.org This indicates that Tiplaxtinin contributes to attenuating inflammation in perirenal fat and correlates with the development of diabetic nephropathy in HFD-induced obesity. physiology.org

Vascular Injury Models: Tiplaxtinin has been shown to reduce carotid artery neointimal formation in a rat vascular injury model. tocris.com

Future Research Directions and Unanswered Questions

Strategies for the Development of Novel PAI-1 Inhibitors with Enhanced Therapeutic Indices and Reduced Side Effects

Comprehensive Exploration of Tiplaxtinin's Dual Mechanism of Action (PAI-1 and FtsZ) and Potential Synergistic Effects

Separately, Tiplaxtinin has been identified as an FtsZ-targeting chemotype, demonstrating potent antibacterial activity against Gram-positive pathogens, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREF). Its antibacterial action involves disrupting the dynamic assembly of FtsZ and Z-ring formation by stimulating FtsZ polymerization and impairing its GTPase activity. Molecular docking studies suggest that Tiplaxtinin binds near the T7-loop and H7 helix in the interdomain cleft region of FtsZ, thereby affecting GTP hydrolysis.

Key Inhibitory Data for Tiplaxtinin

| Target | Mechanism of Action | IC50 (μM) | Reference |

| PAI-1 | Inhibition of PAI-1 activity | 2.7 | |

| FtsZ | Inhibition of FtsZ GTPase activity | 37.8 |

Further Elucidation of Complex and Conflicting Pathogenic Roles of PAI-1 in Disease Progression

Overcoming Limitations Encountered in Previous Clinical Development Pathways

Investigation of Tiplaxtinin in Combination Therapies for Multifactorial Diseases

Specific areas for combination therapy investigation include:

Oncology: Combining PAI-1 inhibitors with existing chemotherapeutic agents or targeted therapies. For instance, Tiplaxtinin combined with crizotinib, a MET-targeted therapy, significantly reduced colony formation in non-small cell lung cancer (NSCLC) cells and improved crizotinib's IC50. PAI-1 inhibition could also be paired with checkpoint blockade therapies to enhance CD8+ T-cell infiltration in tumors. Furthermore, as PAI-1 has been shown to enhance radioresistance, Tiplaxtinin could be investigated as a radioadjuvant agent in radiotherapy for NSCLC.

Thrombotic Disorders: Co-administration of PAI-1 inhibitors with thrombolytics, such as tissue plasminogen activator (tPA), could improve thrombolytic therapy by allowing for lower doses of thrombolytics and enhancing their safety profile.

Metabolic and Cardiovascular Diseases: Combining PAI-1 inhibitors with antithrombotics or metabolic modulators could address the interconnected pathologies in conditions like metabolic syndrome, obesity, and cardiovascular disease where elevated PAI-1 levels are a significant risk factor.

Such combination approaches could leverage the distinct mechanisms of action of Tiplaxtinin and other agents to achieve more comprehensive and effective therapeutic interventions for complex diseases.

Q & A

Q. What are the primary biochemical assays used to evaluate Tiplaxtinin’s inhibition of PAI-1, and how are they optimized for reproducibility?

- Methodological Answer : Tiplaxtinin’s PAI-1 inhibitory activity is commonly assessed via fluorescence-based binding assays (Kd measurement) and functional GTPase activity inhibition assays. Fluorescence spectroscopy quantifies binding affinity using purified PAI-1 mutants, with Kd values typically around 480 nM . For GTPase inhibition, dose-response curves (e.g., 0–50 μM Tiplaxtinin) are analyzed using nonlinear regression to calculate IC50 values. To ensure reproducibility, researchers must standardize buffer conditions (pH 7.4, 25°C), pre-incubate PAI-1 with Tiplaxtinin for 30 minutes before adding GTP, and include internal controls (e.g., known PAI-1 inhibitors) .

Q. Which in vivo models are most appropriate for studying Tiplaxtinin’s antithrombotic effects, and what endpoints are critical for validation?

- Methodological Answer : The rat carotid artery thrombosis model is widely used. Key endpoints include:

- Occlusion time : Measured via Doppler flowmetry; Tiplaxtinin (1 mg/kg oral) extends occlusion time from ~11 minutes (control) to >50 minutes .

- Thrombus stability : Assessed via histopathology (e.g., H&E staining) and blood flow reduction (50% in treated vs. 100% in controls).

- PAI-1 activity validation : Plasma samples are analyzed via chromogenic substrate assays (e.g., Spectrolyse® fibrin) to confirm target engagement .

Q. How is Tiplaxtinin’s selectivity for PAI-1 validated against related serine proteases?

- Methodological Answer : Selectivity is tested using:

- Panel screening : Evaluate Tiplaxtinin (1–100 μM) against uPA, tPA, and thrombin via fluorogenic substrate assays.

- Structural analysis : Molecular docking studies (e.g., AutoDock Vina) compare binding to PAI-1’s reactive center loop vs. other proteases.

- Mutagenesis : PAI-1 mutants (e.g., Q123K) are used to confirm binding specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in Tiplaxtinin’s cellular effects, such as ROS induction versus mitochondrial membrane stabilization?

- Methodological Answer : Contradictory observations (e.g., ROS induction in CML cells vs. mitochondrial stabilization in cardiac models ) require:

- Cell-type-specific assays : Compare ROS (DCFH-DA fluorescence) and ΔΨm (JC-1 staining) in Tiplaxtinin-treated CML vs. non-cancerous cells.

- Pathway inhibition : Co-treatment with ROS scavengers (e.g., NAC) or caspase inhibitors (Z-VAD-FMK) to isolate mechanisms .

- Transcriptomic profiling : RNA-seq to identify divergent pathways (e.g., Nrf2/ARE in ROS vs. Bcl-2/Bax in apoptosis) .

Q. What experimental designs are recommended for studying Tiplaxtinin’s role in overcoming tyrosine kinase inhibitor (TKI) resistance in cancer?

- Methodological Answer :

- Combination therapy models : Treat TKI-resistant cell lines (e.g., MET-amplified NSCLC) with Tiplaxtinin + crizotinib. Use synergy analysis (Chou-Talalay method) to calculate combination indices .

- Biomarker validation : Quantify SERPINE1/PAI-1 expression (qPCR, Western blot) and EMT markers (E-cadherin, vimentin) pre/post-treatment.

- In vivo validation : Use xenograft models with serial plasma PAI-1 monitoring via ELISA .

Q. How can researchers ensure reproducibility when testing Tiplaxtinin’s effects on coronary growth in zebrafish regeneration models?

- Methodological Answer : Critical steps include:

- Dose calibration : Confirm Tiplaxtinin’s IC50 (9–12 μM) via plasminogen conversion assays in zebrafish lysates .

- Toxicity controls : Monitor survival rates and post-treatment recovery (e.g., coronary regrowth after drug washout).

- Blinded scoring : Independent quantification of vascular branching points using automated software (e.g., AngioTool) .

Q. What statistical approaches are optimal for analyzing Tiplaxtinin’s dose-dependent effects in heterogeneous cell populations?

- Methodological Answer :

- Mixed-effects modeling : Accounts for variability in primary cell cultures (e.g., donor-specific responses).

- Bootstrapping : Resample data (n≥3 replicates) to estimate confidence intervals for IC50 values.

- Cluster analysis : Group cells by response patterns (e.g., high ROS vs. low apoptosis) using t-SNE or PCA .

Data Contradiction & Validation Strategies

Q. How should researchers address discrepancies between in vitro binding affinity (Kd) and in vivo efficacy of Tiplaxtinin?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm target exposure levels.

- Protein binding assays : Test Tiplaxtinin’s affinity for serum albumin (e.g., SPR) to adjust for bioavailability .

- Mechanistic PK/PD modeling : Link Kd values to in vivo effect compartments using software like Phoenix WinNonlin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.